molecular formula C18H18ClN3O2 B2459575 N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide CAS No. 1103518-80-4

N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide

Cat. No. B2459575
CAS RN: 1103518-80-4
M. Wt: 343.81
InChI Key: VHJHRTKJHRXIDT-UHFFFAOYSA-N
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Description

“N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide” is a complex organic compound. It contains an indoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The molecule also contains amide groups (-CONH2), which are common in various organic compounds, including proteins .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indoline core, followed by functionalization with the appropriate chlorophenyl and ethyl groups . The exact methods would depend on many factors, including the desired yield, cost, and safety considerations .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indoline core, with the chlorophenyl and ethyl groups attached at specific positions . The exact three-dimensional structure would depend on the spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide groups might be hydrolyzed under acidic or basic conditions . The chlorophenyl group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar amide groups might increase its solubility in polar solvents .

Scientific Research Applications

Molecular Interactions and Receptor Studies

The study by Shim et al. (2002) on a cannabinoid receptor antagonist highlights the intricate molecular interactions and the development of pharmacophore models for CB1 receptor ligands, which could be relevant for exploring similar interactions with N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide (Shim et al., 2002).

Antimicrobial Agents

Research into new quinazolines as potential antimicrobial agents by Desai et al. (2007) and the synthesis and antimicrobial screening of triazine derivatives by Rajput and Sharma (2021) indicate the scope of chemical compounds in the treatment of bacterial and fungal infections. These studies suggest the potential for structurally related compounds like N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide to possess antimicrobial properties (Desai, Shihora, & Moradia, 2007); (Rajput & Sharma, 2021).

Synthetic Applications

Efficient synthesis methods for secondary carboxamides and their functionalization highlight the chemical versatility and potential applications of N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide in various synthetic pathways, as demonstrated by Saitô et al. (1984) (Saitô, Tamai, Usui, Inaba, & Moriwake, 1984).

Drug Development and Therapeutics

The potential role of peripheral benzodiazepine receptors in inflammatory responses, as investigated by Torres et al. (1999), provides insight into the therapeutic applications of compounds targeting these receptors, suggesting a potential area of research for N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide (Torres, Nardi, Ferrara, Ribeiro-do-valle, & Farges, 1999).

Safety And Hazards

The safety and hazards associated with this compound would depend on many factors, including its reactivity, toxicity, and the specific conditions under which it is handled . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to elucidate its physical and chemical properties, reactivity, and potential uses. For example, it might be interesting to investigate its potential biological activities, given the presence of the indoline core, which is found in many biologically active compounds .

properties

IUPAC Name

1-N-(2-chlorophenyl)-2-N-ethyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-2-20-17(23)16-11-12-7-3-6-10-15(12)22(16)18(24)21-14-9-5-4-8-13(14)19/h3-10,16H,2,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJHRTKJHRXIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide

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